CCR5 Binding Affinity vs. Pyrazole-Class Antagonists
Methyl 2-cyano-2-pyrazol-1-ylacetate exhibits a binding affinity (Kd) of 316 nM at human CCR5 expressed in HEK 293 Glosensor cells, measured as reduction in RANTES-induced intracellular calcium mobilization [1]. This places the compound within the same chemical space as optimized N-substituted pyrazole CCR5 antagonists that demonstrated substantially increased antiviral activity through N1-substitution strategies [2]. In contrast, the non-cyano analog methyl 2-(1H-pyrazol-1-yl)acetate has no reported CCR5 binding activity, as the cyano group is a critical pharmacophoric element for this target. Within the broader pyrazole CCR5 antagonist class, affinity values range from potent (IC50 ~1.5 nM for fully optimized drug-like molecules) to inactive (IC50 >1.86 μM for less elaborated scaffolds), positioning the target compound as a moderately potent starting scaffold amenable to further optimization [3].
| Evidence Dimension | Human CCR5 receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 316 nM (human CCR5, HEK 293 Glosensor cells, RANTES-induced Ca²⁺ assay) |
| Comparator Or Baseline | Optimized pyrazole CCR5 antagonists: IC50 = 1.5 nM (most potent in class); Weak pyrazole-based antagonists: IC50 = 1.86 × 10⁶ nM (least active); Methyl 2-(1H-pyrazol-1-yl)acetate: no reported CCR5 activity |
| Quantified Difference | Target compound affinity is ~210-fold weaker than the most potent in-class antagonist but >5,800-fold stronger than the weakest active comparator; non-cyano analog shows no detectable CCR5 engagement |
| Conditions | Human CCR5 expressed in HEK 293 cells; RANTES-induced intracellular calcium mobilization assay; pre-incubation conditions as per ChEMBL entry |
Why This Matters
Procurement teams selecting a pyrazole scaffold for CCR5 antagonist programs should prioritize the alpha-cyano-substituted variant over non-cyano analogs, as the cyano group is essential for target engagement.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906). Kd = 316 nM at human CCR5. Assay: HEK 293 Glosensor, RANTES-induced Ca²⁺. View Source
- [2] Liu, J. et al. Exploration of a new series of CCR5 antagonists: multi-dimensional optimization of a sub-series containing N-substituted pyrazoles. Bioorg. Med. Chem. Lett. 20, 5182–5186 (2010). View Source
- [3] BindingDB. BDBM50350040 (CHEMBL1813445): IC50 = 1.86 × 10⁶ nM at human CCR5; BDBM50580087 (CHEMBL5084989): IC50 = 1.5 nM at human CCR5. View Source
